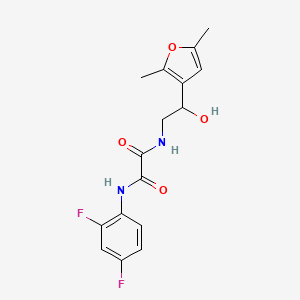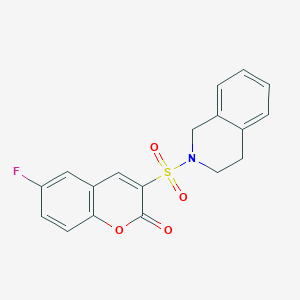
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromeno[2,3-c]dihydroisoquinoline derivatives has been explored through a ZnCl2-promoted three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 4,4-dialkoxycyclohexa-2,5-dien-1-ones. This process utilizes Michael addition and intramolecular Friedel-Crafts alkylation, offering simplicity and functional group tolerance (Zhou et al., 2023).
Molecular Structure Analysis
The molecular structure of related chromeno[2,3-c]dihydroisoquinoline derivatives has been determined using X-ray diffraction studies, providing insight into the three-dimensional arrangement of atoms within the molecule and facilitating further chemical property explorations (Zhou et al., 2023).
Chemical Reactions and Properties
Various research has delved into the reactivity and functionalization of chromen-2-one derivatives, highlighting their versatility in chemical reactions. For example, a green, three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones has been developed, emphasizing the compound’s ability to undergo transformations under environmentally friendly conditions (Kumar et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research by Ansari and Khan (2017) explores the antimicrobial properties of compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. They synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating potent antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).
Catalyst-Free Synthesis for Functionalized Compounds
Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This approach is notable for its high yield and environmental friendliness, making it significant for the eco-friendly synthesis of related compounds (Kumar et al., 2015).
Molecular Structure Analysis
Ohba et al. (2012) conducted a detailed study on the molecular structure of derivatives similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. This research provides insights into the molecular conformations and interactions, which are crucial for understanding the compound's behavior at a molecular level (Ohba et al., 2012).
Optimization of Phenylethanolamine N-Methyltransferase Inhibitors
Grunewald et al. (2006) explored the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors through beta-fluorination, aiming to balance pKa and steric effects. This research is relevant for designing selective inhibitors for specific biochemical pathways (Grunewald et al., 2006).
Synthesis and Characterization of Novel Compounds
Li et al. (2013) synthesized key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are significant for the study of antitumor antibiotic tetrahydroisoquinoline natural products. This research contributes to the understanding of structural-activity relationships in antitumor agents (Li et al., 2013).
Zukünftige Richtungen
The study of complex organic compounds like “3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is a vibrant field of research. Future directions might include exploring its potential biological activity, developing more efficient synthesis methods, and studying its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZVKJRDAOTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)F)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


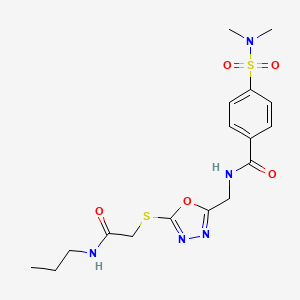
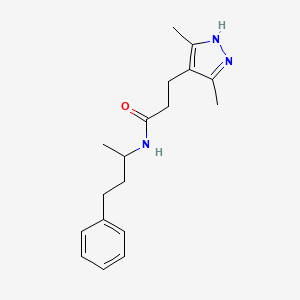

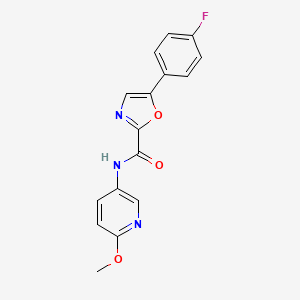
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
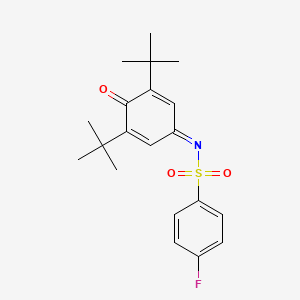
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)
